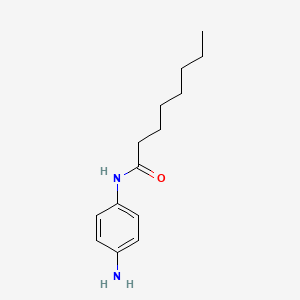

N-(4-Aminophenyl)octanamide

Vue d'ensemble

Description

“N-(4-Aminophenyl)octanamide” is a chemical compound with the CAS Number: 1020054-78-7 . It has a molecular weight of 234.34 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H22N2O . The InChI Code for this compound is 1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17) .Applications De Recherche Scientifique

Luminescent Properties and Applications in White Light Emission

N-(4-Aminophenyl)octanamide derivatives, such as N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), exhibit significant luminescent properties. These compounds show bright blue-violet, green, and orange emission in aggregated states, which are essential components of white light. They have been used in fabricating white-light emitting devices by doping them into a polymer matrix, achieving an emission that lies in the saturated white-light region (Lu et al., 2017).

Structural Applications in Bilayer Network Formation

A protonated tripodal lipophilic amide, closely related to this compound, has been identified to form a bilayer hydrogen bonded structure. This elegantly architected bilayer structure is comprised of lipophilic tails pointing inward, with polar quaternary ammonium heads lining channels filled with nitrate ions (Danby et al., 2000).

Application in Supercritical CO2 for Metal Ion Extraction

In the context of metal ion extraction, this compound derivatives have demonstrated effectiveness. Specifically, N-hexyl-N-(4-pyridyl)octanamide, a tertiary amide group with nonfluorous alkyl chains, showed the highest extraction efficiency, especially for copper ions, in supercritical CO2 (Sc-CO2) environments. These derivatives have much higher solubility in Sc-CO2 compared to their parent compounds, making them valuable in the extraction of various metal ions (Chang et al., 2008).

Use in Micellar Catalysis of Organic Reactions

N-Methyl-N-(4'-nitrophenyl)octanamide, a related compound, has been studied in the context of micellar catalysis. The identity of the micellar counter ion (fluoride, acetate, or bromide) has a minor effect on the rate of reaction, providing insights into the reaction dynamics between substrate molecules in the micellar pseudophase and the nucleophile in the aqueous intermicellar phase (Broxton, 1981).

Propriétés

IUPAC Name |

N-(4-aminophenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAZVQNBRXUPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)